molecular formula C11H7F2NO3 B12829959 6-(Difluoromethoxy)quinoline-4-carboxylic acid

6-(Difluoromethoxy)quinoline-4-carboxylic acid

Cat. No.: B12829959
M. Wt: 239.17 g/mol
InChI Key: DVXBCAXJWRUQBN-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)quinoline-4-carboxylic acid is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their bioactive properties . The presence of the difluoromethoxy group at the 6th position and the carboxylic acid group at the 4th position makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-4-carboxylic acid derivatives, including 6-(Difluoromethoxy)quinoline-4-carboxylic acid, can be achieved through several methods. One common method is the Pfitzinger reaction, which involves the condensation of isatins with α-methylidene carbonyl compounds under acidic conditions . This reaction is typically performed in an aqueous medium with catalysts to improve efficiency and yield.

Another method is the Doebner hydrogen-transfer reaction, which synthesizes substituted quinolines from anilines possessing electron-withdrawing groups . This reaction can be applied to both electron-withdrawing and electron-donating groups, making it versatile for large-scale synthesis.

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

6-(Difluoromethoxy)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound may interact with other enzymes and proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)quinoline-4-carboxylic acid
  • 7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid
  • 6-Bromo-4-(difluoromethoxy)quinoline

Uniqueness

6-(Difluoromethoxy)quinoline-4-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C11H7F2NO3

Molecular Weight

239.17 g/mol

IUPAC Name

6-(difluoromethoxy)quinoline-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3/c12-11(13)17-6-1-2-9-8(5-6)7(10(15)16)3-4-14-9/h1-5,11H,(H,15,16)

InChI Key

DVXBCAXJWRUQBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC(F)F)C(=O)O

Origin of Product

United States

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